molecular formula C7H13NO2 B574375 (R)-2-Amino-3-cyclobutylpropanoic acid CAS No. 174266-00-3

(R)-2-Amino-3-cyclobutylpropanoic acid

Cat. No.: B574375
CAS No.: 174266-00-3
M. Wt: 143.186
InChI Key: SRGOJUDAJKUDAZ-ZCFIWIBFSA-N
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Description

®-2-Amino-3-cyclobutylpropanoic acid is a chiral amino acid derivative characterized by the presence of a cyclobutyl group attached to the β-carbon of the amino acid backbone

Mechanism of Action

The mechanism of action of amino acids can vary widely depending on their specific structure and function. For example, some amino acids can bind to cell surface receptors and suppress many inflammatory and immune reactions .

Safety and Hazards

The safety and hazards associated with amino acids can vary depending on their specific structure and properties. Some amino acids may cause burns of eyes, skin, and mucous membranes . It’s important to handle them with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The field of therapeutic peptides, which includes amino acids, has made great progress in recent years thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides could lead to new treatments for a variety of diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclobutylpropanoic acid typically involves the following steps:

    Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.

    Amino Acid Formation: Conversion of the cyclobutylated intermediate to the desired amino acid.

One common method involves the use of cyclobutyl bromide and a suitable chiral auxiliary to ensure the correct stereochemistry. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of ®-2-Amino-3-cyclobutylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Introduction of different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce primary amines.

Scientific Research Applications

®-2-Amino-3-cyclobutylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

  • ®-2-Amino-3-cyclopropylpropanoic acid
  • ®-2-Amino-3-cyclopentylpropanoic acid
  • ®-2-Amino-3-cyclohexylpropanoic acid

Comparison: ®-2-Amino-3-cyclobutylpropanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(2R)-2-amino-3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOJUDAJKUDAZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679469
Record name 3-Cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174266-00-3
Record name 3-Cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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